Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
CAS No.: 2503155-25-5
Cat. No.: VC4400724
Molecular Formula: C15H20ClNO2
Molecular Weight: 281.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2503155-25-5 |
|---|---|
| Molecular Formula | C15H20ClNO2 |
| Molecular Weight | 281.78 |
| IUPAC Name | benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C15H19NO2.ClH/c16-14-12-7-6-11(8-12)13(14)15(17)18-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9,16H2;1H/t11-,12+,13+,14-;/m0./s1 |
| Standard InChI Key | KOZPRJVBEUWLJM-PTJPHFKOSA-N |
| SMILES | C1CC2CC1C(C2N)C(=O)OCC3=CC=CC=C3.Cl |
Introduction
Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate; hydrochloride is a complex organic compound featuring a bicyclic structure, specifically a bicyclo[2.2.1]heptane framework. This compound is notable for its unique stereochemistry and potential applications in medicinal chemistry and biological research. Despite the lack of specific literature directly focused on this compound, its structural and chemical properties can be inferred from related bicyclic compounds.
Synthesis and Preparation
The synthesis of related bicyclic compounds often involves multi-step reactions, including epimerization and lactamization processes. For Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate; hydrochloride, the synthesis might involve similar strategies, utilizing functionalized starting materials and optimizing reaction conditions to achieve high purity and yield.
Biological Activity and Applications
Compounds with similar bicyclic structures have shown potential in modulating enzyme activity and influencing cellular functions. While specific biological activity data for Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate; hydrochloride is not available, its structural features suggest it could interact with biological macromolecules, potentially affecting metabolic pathways or gene expression.
Comparison with Related Compounds
Several compounds exhibit structural similarities to Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate; hydrochloride, differing primarily in their ring sizes and functional groups. These differences can significantly impact their biological activities and applications.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride | Bicyclo[2.2.1]heptane framework | Different ester group |
| Ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate | Bicyclo[2.2.1]heptene framework | Presence of an alkene group |
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | Larger bicyclic ring | Different pharmacological properties |
Future Research Directions
Further research on Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate; hydrochloride should focus on its synthesis optimization, biological activity screening, and potential applications in medicinal chemistry. Investigating its interactions with biological targets could reveal new avenues for drug development or biochemical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume